Physicochemical Differentiation: N-(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine vs. the Sulfonamide Analog
This compound (MW 255.31, TPSA 47.04 Ų, LogP 3.24) is structurally differentiated from its closely related sulfonamide analog, N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide (CAS 866042-46-8, MW 317.4 g/mol) , by the replacement of the larger benzenesulfonamide group with a smaller, more polar pyrazinamine group. This results in a significant molecular weight reduction of 62.1 Da and a decrease in calculated LogP by approximately 1.1 units (estimated for the sulfonamide analog based on its structure) . The commercial purity of the target compound (98%) is also higher than the 90% typical of the readily available sulfonamide analog .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 255.31 g/mol |
| Comparator Or Baseline | 317.4 g/mol (CAS 866042-46-8, N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide) |
| Quantified Difference | 62.1 Da (19.6% reduction) |
| Conditions | Calculated from chemical structures. |
Why This Matters
A significantly lower molecular weight improves ligand efficiency indices and is a fundamental consideration in fragment-based drug discovery and lead optimization, making the pyrazinamine derivative a more suitable starting point for programs with strict molecular weight constraints.
